2-(3-Chlorophenoxy)propionic acid 2-(3-Chlorophenoxy)propionic acid 2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide. Enantiomeric resolution of 2-(3-chlorophenoxy)propionic acid has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC).

Brand Name: Vulcanchem
CAS No.: 101-10-0
VCID: VC20990837
InChI: InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
SMILES: CC(C(=O)O)OC1=CC(=CC=C1)Cl
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

2-(3-Chlorophenoxy)propionic acid

CAS No.: 101-10-0

Cat. No.: VC20990837

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenoxy)propionic acid - 101-10-0

Specification

Description 2-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide. Enantiomeric resolution of 2-(3-chlorophenoxy)propionic acid has been performed by electrokinetic chromatography using a cyclodextrin as chiral pseudophase (CD-EKC).

CAS No. 101-10-0
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 2-(3-chlorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
Standard InChI Key YNTJKQDWYXUTLZ-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=CC(=CC=C1)Cl
Canonical SMILES CC(C(=O)O)OC1=CC(=CC=C1)Cl
Boiling Point 100 °C at 1.5 mm Hg
Colorform Colorless crystals
Melting Point 113 °C

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